1-ethyl-N-methyl-1H-pyrazol-4-amine
Description
1-Ethyl-N-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by an ethyl group at the 1-position and a methylamine substituent at the 4-position of the pyrazole ring.
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-ethyl-N-methylpyrazol-4-amine |
InChI |
InChI=1S/C6H11N3/c1-3-9-5-6(7-2)4-8-9/h4-5,7H,3H2,1-2H3 |
InChI Key |
IHOYUFHPGKNPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ethyl-N-methyl-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation. For instance, the reaction of ethyl hydrazine with a methyl ketone under acidic conditions can yield the desired pyrazole derivative . Industrial production methods often employ similar strategies but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-Ethyl-N-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include mild temperatures and the use of catalysts like palladium or copper to facilitate the reactions . Major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Ethyl-N-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-N-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to interact with various biological pathways, influencing processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazol-4-amine derivatives exhibit diverse biological and chemical properties depending on their substitution patterns. Below is a comparative analysis of structurally related compounds:
2.1 Substituent Variations and Molecular Properties
Biological Activity
1-ethyl-N-methyl-1H-pyrazol-4-amine (EMPA) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and applications, along with relevant data tables and findings from recent studies.
Research indicates that EMPA interacts with specific molecular targets, potentially acting as an enzyme inhibitor. Its mechanism may involve binding to the active sites of enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but initial studies suggest promising therapeutic potential.
Therapeutic Applications
EMPA has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that EMPA exhibits antibacterial properties against certain strains of bacteria.
- Anti-inflammatory Effects : The compound may have potential as an anti-inflammatory agent, similar to other pyrazole derivatives like celecoxib.
- Anticancer Potential : Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of EMPA, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 1-Ethyl-3-methyl-1H-pyrazol-4-amine | Similar structure but lacks methyl group at N | Different substitution pattern affects reactivity |
| N-Methyl-N-(1-isopropyl)-1H-pyrazol-4-amine | Contains an isopropyl group instead of ethyl | Unique steric effects due to isopropyl group |
| 1-Ethyl-N-pentyl-1H-pyrazol-4-amine | Contains a pentyl group instead of methyl | Different hydrophobic properties due to longer chain |
| 1-Ethyl-N-(phenyl)-1H-pyrazol-4-amine | Contains a phenyl group instead of methyl | Aromatic character influences electronic properties |
This table illustrates how the specific substitution pattern in EMPA influences its chemical reactivity and biological activity.
Synthesis and Derivatives
The synthesis of EMPA typically involves multi-step processes, which may include:
- Formation of the Pyrazole Ring : Initial reactions often focus on creating the pyrazole core through condensation reactions.
- Substitution Reactions : Subsequent steps involve introducing ethyl and methyl groups at the nitrogen positions.
- Salt Formation : EMPA can be converted into its dihydrochloride salt to enhance solubility for biological applications.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of pyrazole derivatives, including EMPA. For instance:
- Antimicrobial Studies : In vitro tests demonstrated that EMPA exhibits significant antibacterial activity against various pathogens, suggesting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Research : In animal models, EMPA showed reduced inflammation markers, indicating its possible use in treating inflammatory diseases .
- Cancer Cell Line Studies : Preliminary results from assays on cancer cell lines revealed that EMPA could inhibit cell growth, warranting further investigation into its anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
